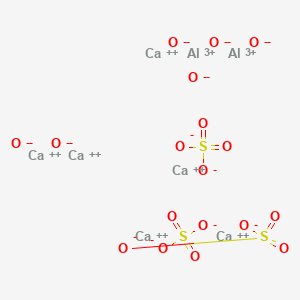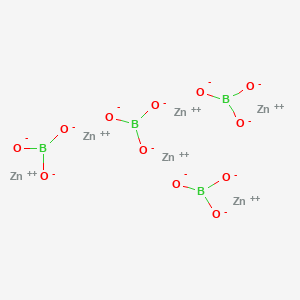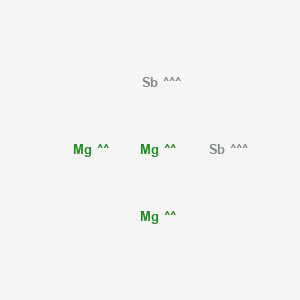
Lithium phosphide (Li3P)
Overview
Description
Lithium phosphide is an inorganic compound of lithium and phosphorus with the chemical formula Li3P . This dark-colored compound is formally the Li+ salt of P3- . It is hazardous to handle because of its high reactivity toward air .
Synthesis Analysis
Lithium phosphide is synthesized through elemental reactions of lithium melt with phosphorus . The process involves heating red phosphorus and lithium in an argon atmosphere . The reaction of monolithium phosphide and lithium also results in lithium phosphide .Molecular Structure Analysis
Lithium phosphide forms red-brown crystals of hexagonal systems . The space group is P6 3/mmc, with cell parameters a = 0.4264 nm, c = 0.7579 nm, Z = 2 . The charge distribution in Li3P is more anisotropic with a greater ionicity in the x-y plane compared to the c direction .Chemical Reactions Analysis
Lithium phosphide reacts with water to release phosphine . The reaction is as follows: Li3P + 3H2O → 3LiOH + PH3 .Physical And Chemical Properties Analysis
Lithium phosphide has a molar mass of 51.79 g·mol−1 and a density of 1.43 . It is hard, brittle, and has a dark brown color . It shows a high ionic and a negligible electronic conductivity .Scientific Research Applications
Electrochemical Applications
Li3P in Electrochemical Reactions : Li3P is observed to form during the electrochemical reaction of lithium with various metal phosphides. This formation has been studied using X-ray diffraction and other techniques, demonstrating its relevance in reversible electrochemical processes. It's notable in the context of high gravimetric capacity, as observed in CoP3 compounds (Alcántara et al., 2002).
Ionic Conductivity of Li3P : Li3P exhibits significant ionic conductivity, which may have potential applications as an electrolyte for solid-state devices. This property is particularly relevant at ambient temperatures, highlighting its suitability in various electrochemical systems (Nazri, 1989).
Li3P in Lithium-Ion Storage : In lithium-ion storage applications, metal phosphides including Li3P are gaining attention due to their high capacity and moderate redox voltage. The reversibility of Li3P plays a critical role in enhancing the cyclability and capacity retention of these storage systems (Yuan et al., 2019).
Solid-State Batteries and Electrolytes
Solid Electrolytes for Lithium Batteries : Li3P, in combination with other materials like lithium chloride, has been studied for its application in solid electrolytes for high energy density lithium batteries. The ionic conductivity and thermal stability of these composites are areas of significant research interest (Nazri et al., 1996).
Electronic Structure and Superionic Conduction : The electronic structure of Li3P has been explored through ab initio calculations, providing insights into its role as a superionic conductor. Understanding its band structure and charge densities is crucial for its application in solid-state ionics (Seel & Pandey, 1992).
Lithium Metal Batteries
- Uniform Lithium Deposition and Dissolution : Research has shown that nickel phosphides interacting with Li to form a Li3P-rich interface can significantly enhance the uniformity of lithium nucleation and growth. This property is vital in developing stable cycling lithium metal batteries with high coulombic efficiency [(Wang et al., 2020)](https://consensus.app/papers/uniform-lithium-deposition-dissolution-phosphides-wang/cd1f4862f17e54dbaeb923247b34ddb2/?utm_source=chatgpt).
Additional Applications and Studies
Comparative Studies of Lithium Phosphide : Comparative studies of lithium phosphides and other similar materials provide deeper insights into their electronic and ionic properties. This research contributes to a better understanding of the characteristics that make Li3P suitable for various scientific applications (Seel & Pandey, 1991).
Lithium-Ion Battery Anodes : Lithium phosphides are being investigated for their potential as anode materials in lithium-ion batteries, offering benefits like high theoretical capacities and improved cyclability. Innovations in this area aim to address challenges related to volume variation during cycling (Tseng et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
trilithium;phosphanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Li.H2P/h;;;1H2/q3*+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAMEDSGNMSUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[PH2-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Li3P+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065232 | |
| Record name | Lithium phosphide (Li3P) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
53.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium phosphide (Li3P) | |
CAS RN |
12057-29-3 | |
| Record name | Lithium phosphide (Li3P) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012057293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium phosphide (Li3P) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium phosphide (Li3P) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trilithium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide](/img/structure/B3365178.png)